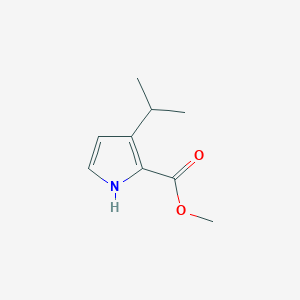

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.208. It is a type of pyrrole ester .

Synthesis Analysis

The synthesis of pyrrole esters, including “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate”, can be achieved through an enzymatic approach using Novozym 435 for transesterification . The reaction conditions are optimized considering factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation . The reaction mixture includes alcohol and methyl 1H-pyrrole-2-carboxylate, and the effect of molecular sieves on the content of the compound was investigated .Molecular Structure Analysis

The molecular structure of “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” are primarily enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are catalyzed by enzymes such as lipases and esterases .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” include its molecular formula (C9H13NO2), molecular weight (167.208), and its structure which can be represented as a 2D Mol file or a computed 3D SD file .Scientific Research Applications

Enzymatic Synthesis of Pyrrole Esters

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate can be used in the enzymatic synthesis of pyrrole esters . This process involves the use of enzymes like Novozym 435 for transesterification to synthesize pyrrole esters . The synthesized pyrrolyl esters have been found to present sweet and acid aroma .

Thermal Stability Studies

This compound can be used in studies related to thermal stability. The thermal degradation process of pyrrole esters synthesized from Methyl 3-isopropyl-1H-pyrrole-2-carboxylate can be studied using techniques like Py–GC/MS (pyrolysis–gas chromatography/mass spectrometry), TG (thermogravimetry), and DSC (differential scanning calorimeter) .

Flavoring and Aroma Ingredients

Pyrrole esters, including those derived from Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, are often used in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .

Building Blocks for Organic Synthesis

Pyrrole esters, including Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, are essential building blocks for organic synthesis . They can create interesting building blocks for the creation of diverse functionalized products .

Bioactive Compounds

Pyrrole esters, which could be characterized by special aromatic organoleptic qualities, have found use in bioactive compounds . As a result, making pyrrole esters has garnered more interest .

Green Chemistry

The synthesis of pyrrole esters, including Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, can be achieved using green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods .

Mechanism of Action

Target of Action

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate is a biochemical reagent It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Related compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

The future directions for “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” could involve further exploration of its synthesis methods, particularly the enzymatic approach, and its potential applications in various industries. As a type of pyrrole ester, it could be characterized by special aromatic organoleptic qualities and find use in bioactive compounds .

properties

IUPAC Name |

methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)7-4-5-10-8(7)9(11)12-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEREHOEDBBREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(NC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2573453.png)

![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)

![N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2573460.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)

![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)